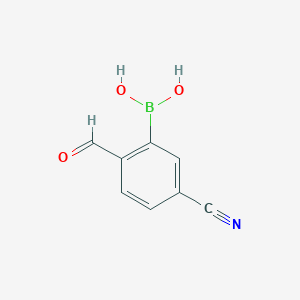

5-Cyano-2-formylphenylboronic acid

Description

Properties

IUPAC Name |

(5-cyano-2-formylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BNO3/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3,5,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHBTLMKNNJXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)C=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Warhead Scaffold: Technical Guide to 5-Cyano-2-formylphenylboronic Acid

Executive Summary

5-Cyano-2-formylphenylboronic acid (CAS: 2095193-38-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple boronic acids, this molecule possesses two orthogonal reactive centers—an electrophilic aldehyde and a Lewis-acidic boronic acid—positioned in a specific ortho relationship. This architecture allows it to exist in a dynamic equilibrium with its cyclic isomer, 5-cyano-1-hydroxy-1,3-dihydro-2,1-benzoxaborole .

For drug developers, this molecule offers a unique "dual-warhead" capability: the boronic acid moiety can engage in reversible covalent bonding with serine/threonine residues or diols (sugars), while the aldehyde (or its cyclic hemiacetal form) provides a vector for Schiff-base formation or hydrogen bond networking. The electron-withdrawing cyano group at the 5-position critically modulates the Lewis acidity (pKa) of the boron center, enhancing its physiological reactivity compared to the unsubstituted parent compound.

Chemical Architecture & Properties[1]

Structural Identity[2]

-

IUPAC Name: (5-Cyano-2-formylphenyl)boronic acid

-

CAS Number: 2095193-38-5

-

Molecular Formula: C

H -

Molecular Weight: 174.95 g/mol

-

SMILES: N#CC1=CC(B(O)O)=C(C=O)C=C1

The Benzoxaborole Equilibrium

The defining feature of this molecule is the ortho-placement of the formyl and boronic acid groups. In solution, particularly in the presence of water or protic solvents, the molecule undergoes cyclization. The oxygen of the boronic acid attacks the electrophilic aldehyde carbon (or conversely, the hydrated aldehyde attacks the boron), forming a cyclic hemiacetal known as a benzoxaborole .

-

Open Form: Highly reactive aldehyde; available for reductive amination or Suzuki coupling.

-

Closed Form (Benzoxaborole): Physiologically stable; mimics the transition state of protease hydrolysis; resistant to oxidation.

Electronic Effect of the 5-Cyano Group: The cyano group (-CN) is a strong electron-withdrawing group (EWG). Positioned para to the formyl group and meta to the boron, it exerts a significant inductive effect:

-

Increased Lewis Acidity: It pulls electron density away from the aromatic ring, making the boron atom more electron-deficient. This lowers the pKa of the boronic acid (estimated ~6.5–7.0 vs. ~8.8 for phenylboronic acid), enhancing binding affinity to diols at physiological pH (7.4).

-

Stabilized Closed Form: The EWG increases the electrophilicity of the aldehyde carbon, favoring the nucleophilic attack by the boronic acid hydroxyl group, shifting the equilibrium toward the cyclic benzoxaborole species.

Physical Properties Table

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >250 °C (often decomposes) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water (acidic pH), soluble in basic buffer. |

| pKa (Boron) | ~6.8 (Estimated due to -CN effect) |

| Storage | 2–8 °C, Hygroscopic. Store under inert gas (Argon/Nitrogen). |

Mechanistic Chemistry: Tautomerism & Reactivity[3][4]

The following diagram illustrates the dynamic equilibrium and the orthogonality of the functional groups.

Caption: The 5-cyano substituent stabilizes the closed benzoxaborole tautomer, enhancing biological activity.

Synthesis Strategy: The Protected Acetal Route

Direct borylation of benzaldehydes can be problematic due to the reactivity of the aldehyde. The most robust "field-proven" protocol involves protecting the aldehyde as an acetal, installing the boron, and then deprotecting.

Retrosynthetic Analysis

-

Target: 5-Cyano-2-formylphenylboronic acid

-

Precursor: 2-Bromo-4-cyanobenzaldehyde (Commercially available)

-

Key Transformation: Miyaura Borylation or Lithium-Halogen Exchange.

Step-by-Step Protocol

Step 1: Protection (Acetal Formation)

-

Reagents: 2-Bromo-4-cyanobenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-TsOH (cat.), Toluene.

-

Procedure: Reflux in a Dean-Stark apparatus to remove water.

-

Outcome: 2-(2-bromo-4-cyanophenyl)-1,3-dioxolane. This protects the aldehyde from nucleophilic attack during borylation.

Step 2: Borylation (Miyaura Coupling) Note: Pd-catalyzed borylation is preferred over lithiation to tolerate the nitrile group.

-

Reagents: Protected aryl bromide (from Step 1), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl

(3 mol%), KOAc (3.0 eq). -

Solvent: 1,4-Dioxane (degassed).

-

Conditions: Heat at 80–90 °C for 12–16 hours under Argon.

-

Workup: Filter through Celite, concentrate.

Step 3: Deprotection & Hydrolysis

-

Reagents: Pinacol boronate intermediate, dilute HCl (2N) or NaIO

(oxidative cleavage of pinacol). -

Procedure: Stir the pinacol ester in Acetone/Water (1:1) with NH

OAc and NaIO -

Purification: The free boronic acid often precipitates upon acidification or can be recrystallized from Acetonitrile/Water.

Caption: Robust synthetic pathway utilizing acetal protection to ensure nitrile and aldehyde integrity.

Applications in Drug Discovery[6][7][8]

Reversible Covalent Inhibition

This scaffold is a cornerstone for designing Reversible Covalent Inhibitors (RCIs) .

-

Mechanism: The boron atom forms a tetrahedral adduct with the catalytic serine or threonine hydroxyl group in the active site of enzymes (e.g., proteasomes, beta-lactamases).

-

Advantage: The 5-cyano group lowers the LUMO energy, making the boron a "harder" Lewis acid, increasing residence time on the target without the permanent modification risks associated with irreversible inhibitors (like acrylamides).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, 5-Cyano-2-formylphenylboronic acid is an ideal fragment .

-

Screening: It can be screened via X-ray crystallography or NMR. The aldehyde allows for rapid "fragment growing" via reductive amination with amine libraries to explore adjacent pockets in the protein.

PROTACs and Warheads

In Protein Degradation (PROTACs), this moiety can serve as the warhead for recruiting E3 ligases or targeting specific surface proteins, where the reversible bond reduces off-target toxicity.

Handling & Safety (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Stability: Boronic acids can dehydrate to form boroxines (trimers).[1] This is reversible with the addition of water. The 5-cyano derivative is relatively stable but should be kept cold to prevent gradual oxidation of the aldehyde.

-

Protocol: Always handle in a fume hood. In case of contact, wash with copious water.

References

-

Benzoxaborole Equilibrium & Reactivity

-

Synthesis of Boronic Acids

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

-

Medicinal Applications (Benzoxaboroles)

-

Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters. Link

-

-

Boronic Acid pKa Effects

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of 5-Cyano-2-formylphenylboronic Acid in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility profile of 5-Cyano-2-formylphenylboronic acid in a range of organic solvents. While specific solubility data for this compound is not extensively published, this document outlines the fundamental principles, experimental methodologies, and data interpretation required to establish a robust solubility profile. This knowledge is critical for applications ranging from reaction optimization and purification to formulation development in the pharmaceutical industry.

Introduction: The Significance of Solubility for a Multifunctional Boronic Acid

5-Cyano-2-formylphenylboronic acid is a versatile molecule featuring a boronic acid moiety, a nitrile group, and a formyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions and the synthesis of complex heterocyclic structures. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in different applications. A well-characterized solubility profile is essential for:

-

Reaction Condition Optimization: Selecting an appropriate solvent that ensures sufficient solubility of reactants is paramount for achieving optimal reaction kinetics and yields.

-

Purification and Crystallization: Knowledge of solubility in different solvents is key to developing effective crystallization and purification protocols.

-

Formulation Development: For pharmaceutical applications, understanding solubility is a prerequisite for designing stable and bioavailable drug formulations.

This guide will equip the reader with the theoretical knowledge and practical protocols to determine the solubility of 5-Cyano-2-formylphenylboronic acid, and by extension, other related compounds.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol). For 5-Cyano-2-formylphenylboronic acid, several structural features will influence its solubility in organic solvents:

-

Polarity: The presence of the cyano (-CN), formyl (-CHO), and boronic acid [-B(OH)₂] groups imparts significant polarity to the molecule. The boronic acid group, in particular, is capable of forming strong hydrogen bonds.

-

Hydrogen Bonding: The hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the oxygen atoms of the formyl and boronic acid groups, as well as the nitrogen of the cyano group, can act as hydrogen bond acceptors.

-

Potential for Dehydration: Phenylboronic acids are known to undergo reversible dehydration to form cyclic anhydrides called boroxines.[1][2] This equilibrium can be influenced by the solvent and temperature, which in turn affects the measured solubility.

Based on these characteristics, we can make some general predictions about the solubility of 5-Cyano-2-formylphenylboronic acid in different classes of organic solvents:

-

High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, as well as in polar protic solvents like alcohols (e.g., methanol, ethanol) that can both donate and accept hydrogen bonds. Ethers like tetrahydrofuran (THF) and dipropyl ether are also expected to be good solvents.[3][4]

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as ethyl acetate and chloroform.[3]

-

Low Solubility: Expected in nonpolar solvents like hydrocarbons (e.g., hexane, toluene, and methylcyclohexane) due to the significant mismatch in polarity.[3][4]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5][6][7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

Materials and Equipment

-

5-Cyano-2-formylphenylboronic acid (ensure purity and characterize the solid form, e.g., by XRPD)

-

A selection of organic solvents of high purity (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-Cyano-2-formylphenylboronic acid into several vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.[9]

-

If the concentration of the saturated solution is expected to be high, accurately dilute the filtered sample with a suitable solvent to bring it within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the prepared samples using a validated analytical method to determine the concentration of 5-Cyano-2-formylphenylboronic acid.

-

HPLC Method: This is often the preferred method due to its specificity and ability to separate the analyte from any impurities or degradation products.[5][10][11] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of formic acid) and UV detection would be a good starting point. A calibration curve should be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be a simpler and faster alternative.[12][13] A calibration curve must be generated by measuring the absorbance of a series of standard solutions.

-

Gravimetric Method: This is a simpler, though potentially less precise, method. It involves taking a known volume of the filtered saturated solution, evaporating the solvent, and weighing the remaining solid residue.[14][15][16]

-

-

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specific temperature is highly recommended.

Table 1: Anticipated Solubility Profile of 5-Cyano-2-formylphenylboronic Acid at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | To be determined | To be determined |

| Ethanol | 24.6 | To be determined | To be determined | |

| Polar Aprotic | DMSO | 46.7 | To be determined | To be determined |

| DMF | 36.7 | To be determined | To be determined | |

| Acetone | 20.7 | To be determined | To be determined | |

| Acetonitrile | 37.5 | To be determined | To be determined | |

| Ethers | THF | 7.6 | To be determined | To be determined |

| Dipropyl ether | 3.4 | To be determined | To be determined | |

| Halogenated | Chloroform | 4.8 | To be determined | To be determined |

| Aromatic | Toluene | 2.4 | To be determined | To be determined |

| Nonpolar | Hexane | 1.9 | To be determined | To be determined |

The relationship between solvent properties and the measured solubility can be visualized to gain further insights.

Caption: Factors Influencing Solubility.

Practical Applications and Formulation Considerations

A comprehensive understanding of the solubility profile of 5-Cyano-2-formylphenylboronic acid is invaluable for its practical application.

-

For Synthetic Chemists: The data will guide the choice of solvents for Suzuki-Miyaura cross-coupling reactions and other synthetic transformations, ensuring efficient reactions and simplifying product isolation. For instance, a solvent in which the product has low solubility at room temperature but high solubility at elevated temperatures would be ideal for crystallization.

-

For Pharmaceutical Scientists: In drug development, poor aqueous solubility is a major hurdle. While this guide focuses on organic solvents, the principles can be extended to aqueous and co-solvent systems. The data from organic solvent solubility can inform strategies to enhance aqueous solubility, such as:

-

Salt Formation: Although boronic acids are weak acids, salt formation could be explored.

-

Co-solvents: The use of pharmaceutically acceptable co-solvents can significantly improve solubility.

-

Amorphous Dispersions: Creating solid dispersions with polymers can enhance the dissolution rate and apparent solubility.

-

Conclusion

This technical guide has provided a detailed roadmap for determining and understanding the solubility profile of 5-Cyano-2-formylphenylboronic acid in organic solvents. By combining a sound theoretical understanding with a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed to effectively utilize this versatile molecule in their respective fields. The principles and protocols outlined herein are broadly applicable and can serve as a valuable resource for solubility studies of other novel compounds.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521–529.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.

- Raytor. (2026, January 22).

- Bevirt, K. M., et al. (2009).

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Leszczyńska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- World Health Organiz

- Gravimetric method of analysis. (n.d.).

- Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Semantic Scholar. (2017, November 2). Boronic acids are the compounds of growing interest not only for Suzuki coupling reaction[10], but also due to their wide applic.

- KU ScholarWorks. (n.d.).

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. raytor.com [raytor.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. biorelevant.com [biorelevant.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. scribd.com [scribd.com]

Safety data sheet (SDS) highlights for 5-Cyano-2-formylphenylboronic acid

An In-Depth Technical Guide to the Safety Data Sheet (SDS) of 5-Cyano-2-formylphenylboronic acid

Introduction: The Evolving Role of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in modern synthetic and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has positioned them as crucial building blocks in the synthesis of complex molecules and as key pharmacophores in drug design.[1] 5-Cyano-2-formylphenylboronic acid, in particular, is a versatile reagent utilized in the development of novel therapeutics. However, as with any chemical entity, a thorough understanding of its hazard profile is paramount for safe handling and successful application in a research and development setting. This guide provides an in-depth analysis of the safety data for 5-Cyano-2-formylphenylboronic acid, offering practical insights for researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

While one supplier's Safety Data Sheet (SDS) for 5-Cyano-2-formylphenylboronic acid (CAS No. 2095193-38-5) states "No known hazard," this appears to be an outlier when compared to data for structurally similar boronic acid derivatives and information from other suppliers for this specific compound. A more precautionary approach is warranted. Another supplier, AiFChem, provides a GHS classification for this compound, which aligns with the expected hazards for this class of molecules.[2]

GHS Classification (based on AiFChem data for CAS No. 2095193-38-5) [2]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

Signal Word: Warning

Hazard Pictogram:

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

Precautionary Statements:

A comprehensive set of precautionary statements is recommended for handling 5-Cyano-2-formylphenylboronic acid, derived from SDSs of similar compounds and the AiFChem data.[2][3][4][5]

-

Prevention: P264, P270, P280

-

Response: P301+P312+P330, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364

-

Storage: P403 + P233

-

Disposal: P501

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Cyano-2-formylphenylboronic acid is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 2095193-38-5 | [6] |

| Molecular Formula | C₈H₆BNO₃ | [2] |

| Molecular Weight | 174.95 g/mol | [2] |

| Appearance | Off-white powder/solid | [3] |

| Boiling Point | 444.7 °C | Astech Ireland Ltd |

| Flash Point | 222.7 °C | Astech Ireland Ltd |

Safe Handling and Storage Protocols

Given that some boronic acids exhibit sensitivity to air and light, a cautious approach to handling and storage is recommended.[5]

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Minimize dust generation and accumulation.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][7]

-

Wash hands thoroughly after handling.[3]

-

For air-sensitive compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon).[8]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Store in a cool, refrigerated environment.[7]

-

For compounds known to be air-sensitive, storing under a nitrogen atmosphere is advisable.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Caption: Emergency response workflow for 5-Cyano-2-formylphenylboronic acid.

First-Aid Measures:

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and boron oxides.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[9]

-

Environmental Precautions: Should not be released into the environment.[9]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dusty conditions.[7]

Toxicological Information: What the Data Suggests

Experimental Workflow: A Prudent Approach to Handling

The following workflow outlines a safe and effective method for handling 5-Cyano-2-formylphenylboronic acid in a laboratory setting.

Caption: Recommended laboratory workflow for 5-Cyano-2-formylphenylboronic acid.

Step-by-Step Protocol:

-

Review Safety Data: Before beginning any work, thoroughly review the most comprehensive and precautionary Safety Data Sheet available for 5-Cyano-2-formylphenylboronic acid.

-

Don Personal Protective Equipment: At a minimum, wear safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.

-

Prepare a Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate height.

-

Weighing the Compound: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid creating dust.

-

Dissolution: Add the appropriate solvent to the solid in a suitable flask.

-

Reaction Setup: Assemble the reaction apparatus in the fume hood.

-

Post-Reaction Quenching: After the reaction is complete, carefully quench any remaining reactive materials according to standard laboratory procedures.

-

Glassware Cleaning: Thoroughly clean all glassware that has come into contact with the compound.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

-

Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

-

Hand Washing: Wash your hands thoroughly with soap and water.

Conclusion

While 5-Cyano-2-formylphenylboronic acid is a valuable tool in chemical research and drug development, it is essential to handle it with a clear understanding of its potential hazards. The available data strongly suggests that it should be treated as a compound that is harmful if swallowed and causes skin and eye irritation. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe and productive laboratory environment.

References

-

Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

Soriano-Ursúa, M. A., et al. (2014). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neurotoxicology, 40, 10-17. [Link]

-

Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

-

Martínez-Ramos, C., et al. (2022). One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. Molecules, 27(19), 6599. [Link]

-

Science.gov. phenylboronic acid functionalized: Topics by Science.gov. [Link]

Sources

- 1. phenylboronic acid functionalized: Topics by Science.gov [science.gov]

- 2. 2095193-38-5 | 5-CYano-2-formylphenylboronic acid - AiFChem [aifchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 5-Cyano-2-formylphenylboronic acid | 2095193-38-5 [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 9. fishersci.com [fishersci.com]

- 10. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 5-Cyano-2-formylphenylboronic acid synthesis pathways

This guide provides a comprehensive technical analysis of the synthesis pathways for 5-Cyano-2-formylphenylboronic acid (CAS: 2095193-38-5). It is designed for medicinal chemists and process scientists, focusing on mechanistic causality, scalability, and the critical structural dynamics of the benzoxaborole scaffold.

Executive Technical Summary

5-Cyano-2-formylphenylboronic acid is a high-value pharmacophore precursor, primarily utilized in the synthesis of benzoxaboroles —a class of boron-heterocycles with proven antifungal (e.g., Tavaborole) and anti-inflammatory (e.g., Crisaborole) activity.

Unlike typical arylboronic acids, this molecule possesses a unique structural duality. The ortho-formyl group facilitates a reversible intramolecular cyclization with the boronic acid moiety, establishing an equilibrium between the open boronic acid form and the closed 1-hydroxy-2,1-benzoxaborole hemiacetal. This guide prioritizes synthesis routes that manage this equilibrium and preserve the sensitive nitrile (-CN) functionality.

Key Structural Parameters

| Parameter | Specification |

| CAS Number | 2095193-38-5 |

| IUPAC Name | (5-cyano-2-formylphenyl)boronic acid |

| Molecular Weight | 174.95 g/mol |

| Key Isomerism | Open (Aldehyde) |

| Primary Precursor | 2-Bromo-4-cyanobenzaldehyde |

Retrosynthetic Analysis & Strategy

The synthesis of 5-cyano-2-formylphenylboronic acid presents two chemoselective challenges:

-

Electrophilic Incompatibility: The formyl (-CHO) and cyano (-CN) groups are susceptible to nucleophilic attack, ruling out standard organolithium routes (e.g., n-BuLi) without extensive protection.

-

Ortho-Substituent Instability: The proximity of the formyl group to the boron center promotes rapid cyclization upon deprotection.

Therefore, the Palladium-Catalyzed Miyaura Borylation is the superior methodology, offering high functional group tolerance compared to cryogenic metal-halogen exchange.

Pathway Logic Diagram

Figure 1: Comparative workflow of Direct vs. Protected synthesis routes. Route B is recommended for GMP-grade purity.

Primary Protocol: Protected Miyaura Borylation

This protocol utilizes an acetal protection strategy to prevent catalyst poisoning and side reactions involving the aldehyde, ensuring the highest yield and purity.

Phase 1: Carbonyl Protection

The aldehyde is first masked as a cyclic acetal. This prevents the Pd(0) catalyst from coordinating to the carbonyl oxygen or undergoing oxidative addition into the C-H bond of the aldehyde.

-

Substrate: 2-Bromo-4-cyanobenzaldehyde

-

Reagents: Ethylene glycol (1.2 equiv), p-Toluenesulfonic acid (pTSA) (cat.).

-

Solvent: Toluene (Dean-Stark reflux).

-

Yield Target: >95%

Phase 2: Palladium-Catalyzed Borylation

The borylation is performed using Bis(pinacolato)diboron (

-

Reagents:

-

Protected Aryl Bromide (1.0 equiv)

- (1.1 equiv)

-

Catalyst:

(3-5 mol%). Rationale: The bidentate dppf ligand prevents Pd-black precipitation and tolerates the nitrile group. -

Base: Potassium Acetate (KOAc) (3.0 equiv). Rationale: Weak base avoids hydrolysis of the nitrile.

-

-

Solvent: 1,4-Dioxane (anhydrous).

-

Conditions: 80–90°C,

atmosphere, 4–12 hours.

Phase 3: Global Deprotection & Isolation

This step simultaneously cleaves the pinacol ester and the acetal protecting group.

-

Reagents: Sodium Periodate (

) (3.0 equiv), Ammonium Acetate ( -

Mechanism:

oxidatively cleaves the pinacol diol, while the acidic medium hydrolyzes the acetal. -

Workup: The product will likely precipitate or require extraction with Ethyl Acetate.

-

Critical Observation: Upon isolation, the solid exists primarily as the benzoxaborole tautomer.

Structural Dynamics: The Benzoxaborole Equilibrium

Understanding the tautomerism is vital for analytical characterization (NMR/HPLC). The open form (boronic acid) is favored in high pH (as a boronate), while the closed form (benzoxaborole) is favored in neutral/acidic solid states.

Mechanism of Cyclization

The oxygen of the boronic acid acts as a nucleophile, attacking the electrophilic carbon of the ortho-formyl group.

Figure 2: Tautomeric equilibrium driven by pH and solvent conditions.

Analytical Data Profile

-

1H NMR (DMSO-d6):

-

Open Form: Distinct aldehyde proton singlet at

ppm. -

Closed Form: Loss of aldehyde peak; appearance of a methine proton (CH-OH) at

ppm and a broad hydroxyl signal. -

Note: Spectra often show a mixture unless the solvent promotes one form exclusively.

-

Quantitative Comparison of Methods

| Feature | Route A (Direct Borylation) | Route B (Protected Borylation) | Route C (Li-Halogen Exchange) |

| Reagent Cost | Low | Medium | Low |

| Step Count | 2 | 3 | 2 |

| Scalability | High | High | Low (Cryogenic required) |

| Safety Profile | Excellent | Good | Poor (Reactive Organolithiums) |

| CN Tolerance | High | High | Low (Risk of addition to CN) |

| Overall Yield | 60-75% | 75-85% | 40-50% |

Recommendation: Route B is the industry standard for drug development due to its reproducibility and purification ease.

References

-

Miyaura Borylation Reaction. Organic Chemistry Portal. A comprehensive overview of the Pd-catalyzed cross-coupling of aryl halides with diboron reagents.

-

Synthesis and Properties of 2-Formylphenylboronic Acids. National Institutes of Health (PMC). Discusses the structural characterization and benzoxaborole equilibrium of formyl-substituted boronic acids.

-

Benzoxaborole Scaffolds in Medicinal Chemistry. ResearchGate. Details the synthesis of amino- and hydroxymethyl-substituted benzoxaboroles and their pharmaceutical relevance (e.g., Tavaborole).

-

5-Cyano-2-formylphenylboronic acid Product Data. Sigma-Aldrich. Physical properties and CAS verification for the target compound.

Sources

Methodological & Application

Procedures for converting 5-Cyano-2-formylphenylboronic acid to pinacol esters

Application Note & Protocol

Title: A Robust Protocol for the Synthesis, Purification, and Characterization of 5-Cyano-2-formylphenylboronic Acid Pinacol Ester

Abstract

Boronic acids and their corresponding esters are foundational building blocks in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] While arylboronic acids are the active species in these reactions, their pinacol esters are frequently preferred in synthetic workflows due to their enhanced stability, easier handling, and improved purification profiles.[3][4] The free boronic acids can be temperamental, with tendencies toward dehydration to form boroxines and high polarity that complicates chromatographic purification.[3] This document provides a detailed, field-proven protocol for the efficient conversion of 5-Cyano-2-formylphenylboronic acid to its pinacol ester. We address common challenges in the synthesis, purification, and analysis of boronate esters, offering expert insights into overcoming issues such as hydrolysis during chromatography and analysis. This guide is intended for researchers in synthetic chemistry and drug development who utilize this versatile intermediate.

Introduction and Scientific Background

5-Cyano-2-formylphenylboronic acid is a trifunctional reagent of significant interest in medicinal chemistry and materials science. The presence of a boronic acid, a cyano group, and an aldehyde provides multiple handles for diverse chemical transformations. Converting the boronic acid moiety to a pinacol ester serves several critical functions:

-

Stabilization: The pinacol ester protects the boronic acid from dehydration and protodeboronation, increasing its shelf-life and compatibility with various reaction conditions.

-

Improved Solubility: Pinacol esters are generally more soluble in organic solvents used in cross-coupling reactions compared to the free acids.

-

Simplified Purification: The increased lipophilicity of the ester often facilitates purification by standard chromatographic techniques, though specific challenges related to hydrolysis must be addressed.[3]

The protocol herein describes a straightforward esterification via condensation with pinacol, employing a dehydrating agent to drive the reaction to completion. We will also detail specialized purification and analytical techniques necessary for handling these sensitive molecules.

Reaction Scheme and Mechanism

The conversion is a reversible condensation reaction between the boronic acid and pinacol (2,3-dimethyl-2,3-butanediol). The equilibrium is driven towards the product by removing the water generated during the reaction.

Mechanism: The reaction proceeds through the formation of a tetrahedral intermediate between the Lewis acidic boron atom and a hydroxyl group of pinacol. Subsequent elimination of water, facilitated by a dehydrating agent or azeotropic removal, leads to the formation of the stable five-membered dioxaborolane ring.

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis and purification of the target compound.

Materials and Reagents

| Reagent | MW ( g/mol ) | Grade | Supplier Example |

| 5-Cyano-2-formylphenylboronic acid | 174.95 | >97% | Sigma-Aldrich |

| Pinacol | 118.17 | >98%, Anhydrous | Acros Organics |

| Magnesium Sulfate (MgSO₄) | 120.37 | Anhydrous, Powder | Fisher Scientific |

| Dichloromethane (DCM) | 84.93 | Anhydrous, >99.8% | J.T. Baker |

| Ethyl Acetate (EtOAc) | 88.11 | HPLC Grade | VWR Chemicals |

| Hexanes | - | HPLC Grade | VWR Chemicals |

| Boric Acid (H₃BO₃) | 61.83 | ACS Reagent Grade | EMD Millipore |

| Silica Gel | - | 230-400 mesh, 60 Å | Sorbent Tech. |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Argon or Nitrogen gas inlet

-

Glass funnel and filter paper

-

Rotary evaporator

-

Flash chromatography setup

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Cyano-2-formylphenylboronic acid (1.00 g, 5.72 mmol, 1.0 equiv.).

-

Reagent Addition: Add pinacol (0.74 g, 6.29 mmol, 1.1 equiv.) and anhydrous magnesium sulfate (2.06 g, 17.16 mmol, 3.0 equiv.) to the flask. Causality Note: Anhydrous MgSO₄ acts as an in-situ dehydrating agent, sequestering the water produced during esterification and driving the reaction equilibrium towards the product.[5]

-

Solvent and Reaction: Add anhydrous dichloromethane (30 mL) to the flask. Seal the flask and stir the suspension vigorously at room temperature under an inert atmosphere (Argon or Nitrogen) for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Eluent: 3:1 Hexanes/Ethyl Acetate.

-

Visualization: UV light (254 nm).

-

Expected Result: The starting material is highly polar and will remain at the baseline. The product pinacol ester is significantly less polar and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

-

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite or filter paper to remove the magnesium sulfate. Wash the filter cake with additional dichloromethane (2 x 10 mL).

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

Purification Protocol: Boric Acid-Treated Silica Gel Chromatography

Standard silica gel can cause hydrolysis of the pinacol ester, leading to significant yield loss and streaking on the column.[3] A facile method to suppress this degradation is to use silica gel impregnated with boric acid.[6][7]

-

Preparation of Treated Silica: Prepare a 1% (w/w) boric acid/silica gel mixture. For every 99 g of silica gel, dissolve 1 g of boric acid in a suitable solvent (e.g., methanol), create a slurry with the silica gel, and then remove the solvent via rotary evaporation until a free-flowing powder is obtained.

-

Column Packing: Pack a chromatography column with the boric acid-treated silica gel using a slurry method with hexanes.

-

Loading and Elution: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of the treated silica. Load this onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

-

Fraction Collection: Collect fractions based on TLC analysis and combine the pure fractions containing the product.

-

Final Concentration: Evaporate the solvent from the combined pure fractions to yield the 5-Cyano-2-formylphenylboronic acid pinacol ester as a white to off-white solid.

Workflow Visualization

The overall experimental process can be visualized as follows:

Caption: Experimental workflow for the synthesis of 5-Cyano-2-formylphenylboronic acid pinacol ester.

Analytical Characterization

Accurate analysis of boronic pinacol esters is complicated by their susceptibility to hydrolysis, especially under typical Reverse-Phase HPLC (RP-HPLC) conditions.[8][9]

-

¹H NMR (400 MHz, CDCl₃): Expected signals include the aldehyde proton (~10.4 ppm), aromatic protons (multiplets, ~7.8-8.2 ppm), and the characteristic singlet for the 12 equivalent methyl protons of the pinacol group (~1.3-1.4 ppm).

-

¹³C NMR (101 MHz, CDCl₃): Expect signals for the aldehyde carbonyl, aromatic carbons, cyano carbon, the quaternary carbons of the pinacol group (~85 ppm), and the methyl carbons of the pinacol group (~25 ppm). The carbon attached to boron will be broad and may not be observed.

-

Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ and [M+Na]⁺.

-

RP-HPLC: On-column hydrolysis is a significant challenge.[8][10] To obtain accurate purity analysis:

-

Diluent: Use a non-aqueous, aprotic diluent like 100% acetonitrile (ACN) or tetrahydrofuran (THF) for sample preparation to prevent hydrolysis prior to injection.[9][10]

-

Stationary Phase: Use a column with low residual silanol activity. A Waters XTerra MS C18 column has been shown to significantly reduce on-column hydrolysis.[8][9][11]

-

Mobile Phase: Avoid acidic modifiers like formic or trifluoroacetic acid, which can catalyze hydrolysis. An optimized method may use a simple water/ACN gradient with no pH modifier.[8][11]

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction (TLC) | Insufficient reaction time; Inactive/wet reagents or solvent. | Allow the reaction to stir for a longer period (up to 24h). Ensure all reagents are anhydrous and the solvent is freshly dried. Add an additional portion of MgSO₄ if necessary. |

| Low Yield after Workup | Product loss during filtration; Incomplete reaction. | Ensure the filter cake is washed thoroughly with the reaction solvent. Re-verify reaction completion by TLC before workup. |

| Streaking on Column/Low Recovery during Purification | Hydrolysis of the pinacol ester on standard silica gel.[3] | Use the boric acid-impregnated silica gel as described in the protocol.[6][7] Alternatively, attempt recrystallization from a solvent system like ethyl acetate/hexanes.[12] Minimize the time the compound spends on the column. |

| Purity Issues (e.g., presence of boronic acid in final product) | Hydrolysis during workup (if aqueous washes are used) or purification. | Avoid aqueous workups if possible. If required, perform them quickly with cold brine and immediately dry the organic layer. Ensure the purification method minimizes contact with protic sources. |

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

-

Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1229, 216-222. [Link]

-

Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

-

Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit r/Chempros. [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]

-

Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Ingenta Connect. [Link]

-

Various Authors. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

-

Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Various Authors. Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Various Authors. Boronic Esters. Organic Syntheses Procedure. [Link]

-

Hall, J. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

-

Various Authors. SUPPLEMENTARY INFORMATION for the article. The Royal Society of Chemistry. [Link]

-

Shang, M., et al. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. [Link]

-

Wu, G. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [Link]

-

Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287. [Link]

-

Shang, M., et al. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition, 49(21), 3628-3631. [Link]

-

Various Authors. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link]

-

Achilli, C., et al. (2012). The picture summarizes the interconversion between phenylboronic acid... ResearchGate. [Link]

-

Yang, D., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181. [Link]

-

Yang, D., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PMC. [Link]

-

Li, X., et al. (2022). Boronic ester derivative-dependent activity of parthenolide analogues. ChemRxiv. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. mdpi.com [mdpi.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Catalyst Selection for Coupling Reactions of 5-Cyano-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Multifunctional Building Block

5-Cyano-2-formylphenylboronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science, offering a unique combination of reactive functional groups for the construction of complex molecular architectures.[1][2] However, the very features that make this molecule attractive also present significant challenges in transition metal-catalyzed cross-coupling reactions. The presence of a strongly electron-withdrawing cyano group and a sterically demanding ortho-formyl group profoundly influences the reactivity of the boronic acid moiety.

The electron-deficient nature of the aromatic ring can slow down the crucial transmetalation step in the catalytic cycle and increases the propensity for protodeboronation, an undesired side reaction that replaces the boronic acid group with a hydrogen atom.[3][4][5] Furthermore, the ortho-formyl group introduces significant steric hindrance around the reactive center and can potentially coordinate to the metal catalyst, leading to catalyst inhibition or alternative reaction pathways.[6]

This document serves as a comprehensive guide for the rational selection of catalysts and reaction conditions for the successful coupling of 5-Cyano-2-formylphenylboronic acid in three key transformations: Suzuki-Miyaura (C-C), Chan-Lam (C-N), and Buchwald-Hartwig (C-N) type couplings.

Diagram: Key Challenges in Coupling 5-Cyano-2-formylphenylboronic Acid

Caption: Key challenges associated with 5-Cyano-2-formylphenylboronic acid in cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8][9] The successful coupling of 5-Cyano-2-formylphenylboronic acid hinges on overcoming the aforementioned electronic and steric challenges.

Catalyst and Ligand Selection: A Matter of Bulk and Electron Richness

For sterically hindered and electron-deficient arylboronic acids, the choice of ligand is paramount. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally the most effective.[10][11][12][13] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is crucial for efficient oxidative addition and facilitates the otherwise difficult transmetalation step.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 5-Cyano-2-formylphenylboronic Acid

| Catalyst Precursor | Ligand | Key Features & Rationale | Recommended For |

| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | Bulky and electron-rich, accelerate reductive elimination and stabilize the active catalyst. Effective for sterically demanding substrates.[14] | General purpose, good starting point for optimization. |

| Pd(OAc)₂ or Pd₂(dba)₃ | Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | Highly electron-donating and sterically demanding, effective for unreactive aryl chlorides and hindered boronic acids.[11] | Coupling with sterically hindered aryl halides. |

| Pd-NHC Complexes | Acenaphthoimidazolylidene ligands | Provide strong σ-donation and "flexible steric bulk," leading to high catalytic activity even at low loadings for hindered substrates.[10] | Achieving high turnover numbers and coupling of challenging substrates. |

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of 5-Cyano-2-formylphenylboronic acid with an aryl bromide.

Materials:

-

5-Cyano-2-formylphenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Anhydrous water

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide, 5-Cyano-2-formylphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting Protodeboronation

Protodeboronation is a major competing side reaction, especially with electron-deficient boronic acids under basic aqueous conditions.[3][5]

Mitigation Strategies:

-

Use of Anhydrous Conditions: Employing anhydrous solvents and bases can significantly reduce the rate of protodeboronation. Aprotic conditions are desirable for boronic acids sensitive to aqueous base.[6]

-

Boronic Ester Derivatives: Conversion of the boronic acid to a more stable derivative, such as a pinacol ester or a trimethylene glycol ester, can prevent premature decomposition.[6] These esters can then be used in the coupling reaction, often with fluoride-based activation (e.g., using KF or CsF as the base).

-

Milder Bases: Strong bases can accelerate protodeboronation. Screening milder bases such as K₂CO₃ or Cs₂CO₃ may be beneficial.

II. Chan-Lam Coupling: Constructing Carbon-Nitrogen Bonds

The Chan-Lam coupling offers a powerful method for the formation of C-N bonds using copper catalysts, often under milder conditions than palladium-catalyzed reactions.[15][16] However, the electronic properties of 5-Cyano-2-formylphenylboronic acid make it a challenging substrate for this transformation.[17]

Catalyst and Ligand Selection: Enhancing Copper's Reactivity

Standard Chan-Lam conditions may prove sluggish for this substrate. The use of ligands that can stabilize the copper catalyst and facilitate the catalytic cycle is often necessary.

Table 2: Recommended Catalyst Systems for Chan-Lam Coupling of 5-Cyano-2-formylphenylboronic Acid

| Catalyst Precursor | Ligand | Base | Solvent | Key Features & Rationale |

| Cu(OAc)₂ or CuSO₄ | 1,10-Phenanthroline | Organic bases (e.g., Pyridine, Et₃N) or mild inorganic bases (e.g., K₂CO₃) | Methanol, Ethanol, Acetonitrile | 1,10-Phenanthroline is an effective ligand for promoting Cu-catalyzed C-N coupling, even with challenging substrates.[18][19] |

| Cu(OAc)₂ | None (Ligand-free) | Pyridine | Dichloromethane (DCM) | In some cases, a ligand-free system with an appropriate base and solvent can be effective.[16] |

| Copper(II) triflate | Phenanthroline-based ligands | K₂CO₃ | Methanol | Bidentate ligands can improve yields in the coupling of poorly-activated nucleophiles.[15] |

Protocol 2: General Procedure for Chan-Lam N-Arylation

This protocol describes a general procedure for the coupling of 5-Cyano-2-formylphenylboronic acid with a primary or secondary amine.

Materials:

-

5-Cyano-2-formylphenylboronic acid (1.5 equiv)

-

Amine (1.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Pyridine (2.0 equiv)

-

Methanol

-

Molecular sieves (4 Å)

Procedure:

-

To a round-bottom flask, add Cu(OAc)₂, 1,10-phenanthroline, and activated molecular sieves.

-

Add a solution of the amine in methanol, followed by the 5-Cyano-2-formylphenylboronic acid and pyridine.

-

Stir the reaction mixture at room temperature, open to the air.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with methanol.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

III. Buchwald-Hartwig Amination: An Alternative for C-N Bond Formation

While the Buchwald-Hartwig amination traditionally couples an aryl halide with an amine, its catalyst systems are highly advanced and can provide valuable insights for challenging C-N bond formations.[20][21][22][23] In the context of 5-Cyano-2-formylphenylboronic acid, a direct coupling is not the standard application. However, understanding the ligand and catalyst principles can be beneficial if a derivative of the boronic acid (e.g., the corresponding aryl halide) is used.

For such a sterically hindered and electronically deactivated aryl halide, highly active catalyst systems would be required. These typically involve palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., G3 or G4 palladacycle precatalysts with ligands like BrettPhos or RuPhos).

Workflow Diagram: Catalyst System Selection

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chan-Lam Coupling [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]

- 19. Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Designing Fluorescent Sensors with 5-Cyano-2-formylphenylboronic Acid: An Application Note and Protocol

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the rational design and implementation of fluorescent sensors utilizing 5-Cyano-2-formylphenylboronic acid (CFPBA) as a key molecular scaffold. This document offers full editorial control to present a scientifically rigorous and practical resource, moving beyond rigid templates to deliver field-proven insights.

Introduction: The Strategic Advantage of 5-Cyano-2-formylphenylboronic Acid in Fluorescent Sensor Design

Fluorescent chemosensors are indispensable tools in chemical biology and diagnostics, offering high sensitivity, selectivity, and real-time detection capabilities.[1] Within this class of molecules, boronic acid-based sensors have garnered significant attention due to their unique ability to reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in biologically important molecules like carbohydrates.[2] The first fluorescent boronic acid-based sensor for saccharide sensing was developed in 1992, paving the way for extensive research in this area.[1]

5-Cyano-2-formylphenylboronic acid (CFPBA) is a particularly advantageous building block for constructing sophisticated fluorescent sensors. Its trifunctional nature—a boronic acid for diol recognition, a formyl group for versatile bioconjugation, and a cyano group for modulating electronic properties—offers a powerful platform for creating highly specific and sensitive molecular probes.

-

The Boronic Acid Moiety: A Gateway to Diol Recognition: As a Lewis acid, the boronic acid group can covalently and reversibly bind with compounds containing 1,2- or 1,3-diols, such as sugars and glycoproteins, to form five- or six-membered cyclic esters.[2][3][4][5] This interaction is the cornerstone of the sensor's recognition capability.

-

The Formyl Group: A Versatile Handle for Fluorophore Conjugation: The aldehyde functionality of the formyl group provides a reactive site for the covalent attachment of a wide array of fluorophores through Schiff base formation. This allows for the straightforward synthesis of sensor molecules with tailored photophysical properties.

-

The Cyano Group: A Tool for Fine-Tuning Sensor Performance: The electron-withdrawing nature of the cyano group can significantly influence the electronic properties of the phenyl ring and, consequently, the attached fluorophore. This can lead to desirable changes in the sensor's fluorescence upon analyte binding, such as enhanced quantum yield or spectral shifts, through mechanisms like Intramolecular Charge Transfer (ICT).

This application note will provide a detailed exposition on the design principles, synthesis, and characterization of fluorescent sensors based on CFPBA.

Principle of Sensing: A Mechanistic Overview

The sensing mechanism of a CFPBA-based fluorescent sensor is predicated on the modulation of the fluorophore's emission in response to the binding of a diol-containing analyte to the boronic acid moiety. Upon binding, the hybridization of the boron atom changes from sp² to sp³, which can alter the electronic properties of the sensor molecule and lead to a detectable change in its fluorescence.[1]

The general principle involves a "turn-on" or "turn-off" fluorescence response, or a ratiometric shift in the emission wavelength. The specific outcome depends on the interplay between the fluorophore, the CFPBA core, and the analyte.

Caption: Workflow for designing and utilizing a CFPBA-based fluorescent sensor.

Experimental Protocols

Synthesis of a Generic CFPBA-Based Fluorescent Sensor

This protocol describes the synthesis of a fluorescent sensor by conjugating CFPBA with a generic amino-functionalized fluorophore via Schiff base formation, followed by reduction to a stable secondary amine.

Materials:

-

5-Cyano-2-formylphenylboronic acid (CFPBA)

-

Amino-functionalized fluorophore (e.g., an amino-coumarin, amino-fluorescein, or other suitable dye)

-

Anhydrous Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Schiff Base Formation:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-Cyano-2-formylphenylboronic acid in anhydrous methanol.

-

Add 1.0 equivalent of the amino-functionalized fluorophore to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC. The formation of the imine intermediate can be observed as a new, often colored, spot.

-

-

Reduction of the Imine:

-

Once the formation of the Schiff base is complete, cool the reaction mixture in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the reaction mixture. Be cautious as hydrogen gas will be evolved.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours. Monitor the reduction by TLC until the imine spot disappears.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a few drops of water.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (DCM) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure fluorescent sensor.

-

-

Characterization:

-

Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Caption: Synthetic workflow for a generic CFPBA-based fluorescent sensor.

Protocol for Spectroscopic Characterization and Analyte Titration

This protocol outlines the steps to evaluate the photophysical properties of the synthesized sensor and to determine its binding affinity for a target diol-containing analyte.

Materials:

-

Synthesized CFPBA-based fluorescent sensor

-

Stock solution of the sensor in a suitable solvent (e.g., DMSO or methanol)

-

Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, at physiological pH 7.4)

-

Stock solution of the target analyte (e.g., glucose, fructose, or another diol) in the same buffer

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Preparation of Working Solutions:

-

Prepare a stock solution of the fluorescent sensor (e.g., 1 mM in DMSO).

-

Prepare a stock solution of the analyte (e.g., 100 mM glucose in PBS).

-

Prepare a working solution of the sensor by diluting the stock solution in the aqueous buffer to a final concentration that gives a suitable absorbance (typically < 0.1) and fluorescence intensity (e.g., 10 µM).

-

-

Spectroscopic Characterization:

-

Record the absorption spectrum of the sensor working solution using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs_max).

-

Record the emission spectrum of the sensor working solution using the fluorometer, exciting at or near the λ_abs_max. Determine the maximum emission wavelength (λ_em_max).

-

-

Fluorescence Titration:

-

To a cuvette containing a fixed volume of the sensor working solution, add increasing aliquots of the analyte stock solution.

-

After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at λ_em_max as a function of the analyte concentration.

-

Determine the association constant (Kₐ) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

-

Calculate the limit of detection (LOD) based on the standard deviation of the blank and the slope of the initial linear portion of the titration curve.

-

Table 1: Hypothetical Spectroscopic and Binding Properties of a CFPBA-based Sensor

| Property | Value |

| Maximum Absorption (λ_abs_max) | 450 nm |

| Maximum Emission (λ_em_max) | 520 nm |

| Quantum Yield (Φ) | 0.35 |

| Association Constant (Kₐ) for Glucose | 1.5 x 10³ M⁻¹ |

| Limit of Detection (LOD) for Glucose | 10 µM |

Self-Validating Systems and Trustworthiness

The reliability of any fluorescent sensor hinges on its selectivity and the robustness of its response. To ensure the trustworthiness of a CFPBA-based sensor, a series of validation experiments are crucial.

-

Selectivity Studies: The sensor's response to the target analyte should be tested in the presence of potential interfering substances that are structurally similar or commonly found in the intended sample matrix (e.g., other sugars, amino acids, metal ions). A highly selective sensor will show a significant response only to the target analyte.

-

pH Stability: The fluorescence of the sensor and its response to the analyte should be evaluated over a range of pH values to determine the optimal working pH and the sensor's stability.

-

Photostability: The sensor should be exposed to continuous excitation light to assess its resistance to photobleaching. A stable sensor will maintain its fluorescence intensity over a prolonged period.

-

Reversibility: The reversible nature of the boronic acid-diol interaction can be confirmed by adding a competitive binding agent (e.g., a high concentration of another diol) to the sensor-analyte complex and observing the recovery of the initial fluorescence signal.

Conclusion and Future Perspectives

5-Cyano-2-formylphenylboronic acid represents a versatile and powerful platform for the development of next-generation fluorescent sensors. The strategic placement of the boronic acid, formyl, and cyano groups provides a unique combination of recognition, conjugation, and signal modulation capabilities. The protocols and design principles outlined in this application note offer a solid foundation for researchers to create novel sensors for a wide range of diol-containing analytes, with potential applications in medical diagnostics, drug discovery, and environmental monitoring. Future research may focus on integrating CFPBA-based sensors into more complex systems, such as nanoparticles or hydrogels, to create advanced sensing materials with enhanced performance and functionality.

References

-

Du, J., Fan, J., Peng, X., Li, H., & Sun, S. (2010). The quinoline derivative of ratiometric and sensitive fluorescent zinc probe based on deprotonation. Sensors and Actuators B: Chemical, 144(2), 337–341. [Link]

-

Kaneda, M., et al. (n.d.). Design and synthesis of fluorescent probes for GPR54. Bioorganic & Medicinal Chemistry, 21(21), 6419-6426. [Link]

-

Lacina, K., Skládal, P., & James, T. D. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 60. [Link]

-

Li, M., et al. (2025). A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. RSC Advances, 15(1), 1-8. [Link]

-

McClary, C. A., & Taylor, M. S. (2013). Applications of organoboron compounds in carbohydrate chemistry and glycobiology: analysis, separation, protection, and activation. Carbohydrate Research, 381, 112–122. [Link]

-